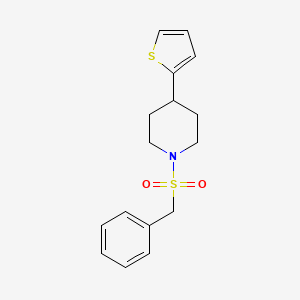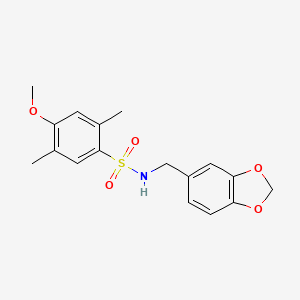![molecular formula C22H26N2O5S B2696138 1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439096-14-7](/img/structure/B2696138.png)
1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Internal Standard for Capsinoid Determination
Capsinoids are compounds found in pepper cultivars and exhibit health-promoting properties. They are structurally similar to capsaicinoids (the compounds responsible for the pungency in peppers), but significantly less pungent. Researchers have synthesized a novel compound called (±)-3,4-dimethoxybenzyl-4-methyloctanoate (DMBO) as an internal standard for capsinoid determination using HPLC-ESI-MS/MS (QTOF) . DMBO is stable under analysis conditions and shares chemical properties with capsinoids, making it suitable for accurate capsinoid quantification. This advancement facilitates pepper breeding programs, cultivar screening, and a better understanding of capsinoid biosynthesis.
Antimicrobial Activity Studies
Two isomeric naphthalene sulfonyl compounds, 1- and 2-[(2-(3,4-dimethoxyphenyl)ethyl)methylamino] sulfonyl naphthalenes, were synthesized from 3,4-dimethoxybenzyl chloride (also known as homo veratryl chloride) and naphthalene. These compounds were characterized and evaluated for their antimicrobial activity . Further research in this area could explore their potential as antimicrobial agents.
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group has been introduced as a protective group for thiol moieties. It enhances solubility and stability during precursor synthesis but becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons . This finding has implications for materials science and surface chemistry.
Bioactive Compound Synthesis
Researchers have applied a methodology involving 3,4-dimethoxybenzyl derivatives to prepare potential bioactive compounds. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was achieved with moderate yield . Investigating the biological activities of such compounds could lead to valuable insights.
Pharmacological Studies
Given the structural similarity between capsinoids and capsaicinoids, exploring the pharmacological effects of 1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one may reveal additional health benefits. These could include anti-inflammatory, antioxidant, and analgesic properties, similar to those observed for capsaicinoids .
Propiedades
IUPAC Name |
5-[1-(benzenesulfonyl)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]-4-ethyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-5-18-21(15(2)30(26,27)17-9-7-6-8-10-17)23-22(25)24(18)14-16-11-12-19(28-3)20(13-16)29-4/h6-13,15H,5,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABGFQNDCLNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1CC2=CC(=C(C=C2)OC)OC)C(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)


![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)
![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)



![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)
![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)



![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)